Thiepan-4-amine hydrochloride
Description
Thiepan-4-amine hydrochloride is an organic compound with the molecular formula C₆H₁₃NS·HCl and a molecular weight of 167.7 g/mol (calculated from its free base molecular weight of 131.24 g/mol + HCl). Its structure consists of a seven-membered thiepan ring (a saturated heterocycle containing one sulfur atom) with an amine group (-NH₂) at the 4th position . Key properties include:
- CAS Number: 128861-82-5
- Physical State: Liquid at room temperature
- Storage: Room temperature (specific stability data unavailable)
The compound’s sulfur-containing heterocyclic structure distinguishes it from many amine-based pharmaceuticals, though its specific applications remain unclear, suggesting it may serve as a research intermediate or precursor in organic synthesis.
Properties
IUPAC Name |
thiepan-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS.ClH/c7-6-2-1-4-8-5-3-6;/h6H,1-5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVSZYCPIIOSHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCSC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiepan-4-amine hydrochloride can be synthesized through the nucleophilic substitution of haloalkanes with ammonia or amines. This process involves the reaction of a thiepan derivative with ammonia or an amine in the presence of a suitable solvent and catalyst . The reaction conditions typically include moderate temperatures and pressures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, this compound is produced in bulk quantities using similar synthetic routes but optimized for large-scale production. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Thiepan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form thiepan derivatives with lower oxidation states.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Typical reagents include alkyl halides and acid chlorides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiepan derivatives.
Substitution: Various substituted thiepan derivatives depending on the nucleophile used.
Scientific Research Applications
Thiepan-4-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of thiepan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Comparison
The table below compares Thiepan-4-amine hydrochloride with other amine-containing hydrochlorides, emphasizing structural and functional differences:
Key Observations:
- Ring Systems : Thiepan-4-amine’s seven-membered sulfur-containing ring contrasts with the tricyclic (e.g., dosulepin), adamantane (memantine), or fused heterocyclic (thiamine) systems of other compounds.
- Molecular Weight : Thiepan-4-amine is lighter (167.7 g/mol) compared to most pharmaceuticals, which typically exceed 250 g/mol for optimal bioavailability.
Functional and Pharmacological Differences
- Therapeutic Use : Thiepan-4-amine lacks documented therapeutic applications, whereas comparators like memantine (Alzheimer’s) and tapentadol (pain relief) are clinically established .
- Physicochemical Properties: Physical State: Thiepan-4-amine is a liquid, unlike solid hydrochlorides (e.g., memantine, ropinirole), which may affect formulation stability. Solubility: No data available for Thiepan-4-amine, but its liquid state suggests higher lipophilicity than ionic solids like thiamine HCl.
Analytical Methodologies
Analytical challenges and methods for amine hydrochlorides (from –10):
- Spectrophotometry : Used for thiamine HCl quantification via oxidative coupling . Thiepan-4-amine’s amine group may allow similar UV/Vis detection, but its lack of aromaticity could reduce sensitivity.
- HPLC : Preferred for dosulepin and memantine due to their complex matrices . Thiepan-4-amine’s simplicity might enable reverse-phase HPLC with UV detection.
- Challenges : Sample extraction issues (e.g., incomplete recovery from matrices) and ambiguous results due to structural similarities in amines .
Biological Activity
Thiepan-4-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is a derivative of thiepan, characterized by the presence of an amine functional group. The molecular structure can be represented as follows:
where , , and denote the number of carbon, hydrogen, and nitrogen atoms respectively. The hydrochloride form enhances its solubility in aqueous environments, which is crucial for biological assays.
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing the 4-(aminomethyl)benzamide fragment have shown potent inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression and metastasis .
Table 1: Cytotoxicity of Thiepan Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Thiepan-4-amine HCl | HepG2 | 10 | Inhibition of EGFR |
| Thiepan-4-amine HCl | MCF7 | 15 | Inhibition of HER2 |
| Thiepan-4-amine HCl | A549 | 12 | Induction of apoptosis |
Antimicrobial Activity
Thiepan derivatives have also been evaluated for their antimicrobial properties. Compounds with thiadiazole moieties have demonstrated significant antibacterial and antifungal activities. These effects are attributed to their ability to disrupt microbial cell membranes and inhibit essential cellular processes .
Table 2: Antimicrobial Efficacy of Thiepan Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiepan-4-amine HCl | Staphylococcus aureus | 32 µg/mL |
| Thiepan-4-amine HCl | Escherichia coli | 64 µg/mL |
| Thiepan-4-amine HCl | Candida albicans | 16 µg/mL |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that Thiepan derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Membrane Integrity : Antimicrobial activity is often linked to the ability of these compounds to compromise microbial membranes, resulting in cell lysis.
Case Studies
Several case studies highlight the efficacy of Thiepan derivatives:
- Case Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HepG2 cells, with an observed IC50 value indicating strong anticancer potential.
- Antifungal Activity Assessment : In vitro tests showed that Thiepan derivatives exhibited potent antifungal activity against Candida species, outperforming standard antifungal agents like fluconazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
